Technical Guide: Chemical Properties & Functionalization of 3,4-Dibromo-5-phenyl-1H-pyrazole
Technical Guide: Chemical Properties & Functionalization of 3,4-Dibromo-5-phenyl-1H-pyrazole
This guide details the chemical properties, synthesis, and functionalization logic of 3,4-dibromo-5-phenyl-1H-pyrazole , a highly versatile scaffold in medicinal chemistry.[1]
Executive Summary
3,4-Dibromo-5-phenyl-1H-pyrazole is a halogenated heterocyclic scaffold valued for its capacity to undergo sequential, regioselective functionalization.[1][2] It serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and optoelectronic materials.[1] Its utility stems from the electronic differentiation between the C3 and C4 bromine atoms, allowing researchers to install distinct pharmacophores in a stepwise manner without the need for protecting groups.
Chemical Identity & Physical Properties[1][3][4][5][6]
Structural Characterization
The compound exhibits annular tautomerism, existing in equilibrium between two forms.[1] Crystallographic studies indicate that in the solid state, the 3,4-dibromo-5-phenyl tautomer (Form A) is generally preferred over the 4,5-dibromo-3-phenyl form (Form B), likely due to the steric bulk of the phenyl group favoring a position distal to the N-H (or N-substituted) site in the crystal lattice.
-
Molecular Formula: C
H Br N [1] -
Molecular Weight: 301.97 g/mol [1]
-
SMILES: BrC1=C(Br)N=NC1c2ccccc2 (Tautomer A)[1]
Physical Properties
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 154–158 °C | Typical range for pure recrystallized material.[1] |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor solubility in water and non-polar alkanes.[1] |
| pKa (NH) | ~11.5–12.5 (Estimated) | More acidic than 3-phenylpyrazole (pKa ~14.[1]2) due to electron-withdrawing Br atoms.[1] |
| H-Bond Donor | 1 (NH) | |
| H-Bond Acceptor | 1 (N2) |
Synthetic Routes[9][10][11][12][13][14]
The most robust synthesis involves the bromination of the parent 3-phenyl-1H-pyrazole. Direct condensation of dibrominated diketones is possible but often lower yielding due to polymerization side reactions.[1]
Protocol: Bromination of 5-Phenyl-1H-pyrazole
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
Regioselectivity: The C4 position is most electron-rich and brominates first. Kinetic control yields 4-bromo-5-phenyl-1H-pyrazole.[1] Forcing conditions (excess Br
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-phenyl-1H-pyrazole (1.0 eq) in Glacial Acetic Acid (0.5 M).
-
Addition: Add Sodium Acetate (2.5 eq) as a buffer to neutralize HBr byproducts.
-
Bromination: Dropwise add Bromine (Br
, 2.5 eq) solution in AcOH at room temperature. -
Heating: Heat the reaction mixture to 60–80 °C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the mono-bromo intermediate.
-
Quench: Cool to RT and pour into ice-water containing 10% Na
S O (to reduce excess bromine). -
Isolation: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.
Chemical Reactivity & Functionalization Logic
The core value of this scaffold lies in the orthogonal reactivity of its three functional handles: the N1-H, the C3-Br, and the C4-Br.
N-Alkylation/Arylation (Site 1)
Challenge: Tautomeric equilibrium leads to mixtures of N-alkylated regioisomers (1,3-disubstituted vs 1,5-disubstituted). Rule: Alkylation generally favors the 1-alkyl-3-phenyl isomer (sterically less hindered) over the 1-alkyl-5-phenyl isomer.
-
Optimization: Use of soft electrophiles and non-polar solvents can improve selectivity.[1] For strict regiocontrol, Michael addition to acrylates often yields high N1-selectivity.[1]
Regioselective Cross-Coupling (Sites 2 & 3)
The electronic environments of C3 and C4 are distinct.
-
C3-Br (Alpha): Located adjacent to the imine nitrogen (N2).[1] The inductive withdrawal of the nitrogen makes this position more electron-deficient .[5] It undergoes Oxidative Addition with Pd(0) faster than C4.[1]
-
C4-Br (Beta): More electron-rich.[1] Reacts significantly slower in Pd-catalyzed cycles.[1][6]
Implication: In a Suzuki-Miyaura coupling with 1.0 equivalent of boronic acid, the C3-arylated product is the major species.
Visualization: Reaction Pathway
The following diagram illustrates the logical flow for sequentially functionalizing the scaffold.
Caption: Sequential functionalization logic. C3-Br is the first site of Pd-oxidative addition due to electronic deficiency relative to C4.
Experimental Protocol: Regioselective Suzuki Coupling
This protocol demonstrates the selective arylation at C3, leaving C4-Br intact for subsequent modification.[1]
Target: 3-(4-Methoxyphenyl)-4-bromo-5-phenyl-1-methyl-1H-pyrazole
-
Setup: In a microwave vial, combine:
-
Degassing: Sparge with Argon for 5 minutes.
-
Reaction: Heat at 80 °C for 4 hours (or MW 100 °C for 30 min). Note: Higher temperatures (>100 °C) may trigger bis-coupling.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc). The C3-coupled product elutes before the bis-coupled byproduct.
Applications in Drug Discovery[5]
-
Kinase Inhibition: The 3,4,5-trisubstituted pyrazole motif is a bioisostere for the imidazole ring in p38 MAP kinase inhibitors.[1]
-
COX-2 Inhibitors: 1,5-Diarylpyrazoles (like Celecoxib) are standard COX-2 pharmacophores.[1] This scaffold allows fine-tuning of the 3- and 4-positions to improve selectivity profiles.
References
-
Tautomerism & Structure: Cornago, P., et al. "Structure and tautomerism of 4-bromo substituted 1H-pyrazoles."[1][7] Tetrahedron, 2007.[1][7]
-
Regioselectivity in Couplings: Bach, T., et al. "Regioselective Suzuki Couplings of Dibromopyrrole Esters." J. Org.[1][2] Chem., 2002.[1] (Analogous heterocyclic reactivity).[1][6][8]
-
General Pyrazole Synthesis: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1] Synlett, 2006.[1]
-
Halogenation Protocols: "Bromination of Pyrazoles." Organic Chemistry Portal.
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